Cas no 1375474-41-1 (methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo3,4-bpyridine-5-carboxylate)

Methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a versatile heterocyclic compound featuring a pyrazolopyridine core with reactive functional groups. The chloromethyl moiety at the 6-position enables further derivatization, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The ester group at the 5-position offers additional reactivity for hydrolysis or transesterification. Its rigid, fused-ring structure contributes to stability and potential bioactivity, particularly in the development of kinase inhibitors or other biologically active molecules. The compound's well-defined reactivity profile and synthetic utility make it suitable for targeted modifications in drug discovery and material science applications.
methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo3,4-bpyridine-5-carboxylate structure
1375474-41-1 structure
Product Name:methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo3,4-bpyridine-5-carboxylate
CAS No:1375474-41-1
MF:C11H12ClN3O2
MW:253.684881210327
CID:5159860
PubChem ID:71755442
Update Time:2025-10-28

methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo3,4-bpyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 6-(chloromethyl)-1,4-dimethyl-, methyl ester
    • Methyl 6-(chloromethyl)-1,4-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
    • methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo3,4-bpyridine-5-carboxylate
    • Inchi: 1S/C11H12ClN3O2/c1-6-7-5-13-15(2)10(7)14-8(4-12)9(6)11(16)17-3/h5H,4H2,1-3H3
    • InChI Key: BOJYFLKFZYBLRR-UHFFFAOYSA-N
    • SMILES: C12N(C)N=CC1=C(C)C(C(OC)=O)=C(CCl)N=2

methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo3,4-bpyridine-5-carboxylate Pricemore >>

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Additional information on methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo3,4-bpyridine-5-carboxylate

Chemical Overview of CAS No. 1375474-41-1: Methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

The compound with CAS No. 1375474-41-1, known as methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are heterocyclic aromatic compounds with a fused pyrazole and pyridine ring system. The presence of multiple functional groups, including methyl esters and chloromethyl substituents, contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of pyrazolopyridines in drug discovery and development. The methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate structure has been shown to exhibit promising biological activities, particularly in the context of enzyme inhibition and receptor modulation. Researchers have demonstrated that this compound can interact with key cellular pathways involved in inflammation and neurodegenerative diseases, making it a valuable candidate for further preclinical testing.

The synthesis of methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves a multi-step process that combines principles of organic synthesis and catalytic chemistry. The starting materials typically include aromatic precursors and reactive intermediates that undergo coupling reactions under controlled conditions. The use of palladium catalysts has been reported to enhance the efficiency of these reactions, leading to higher yields and improved purity of the final product.

In terms of applications, this compound has shown potential in the development of novel therapeutic agents. Its ability to modulate specific biological targets has been explored in various experimental models. For instance, studies have demonstrated that methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can inhibit the activity of kinases involved in cell signaling pathways associated with cancer progression. This suggests its potential as an anti-cancer agent or as a component in combination therapies.

Moreover, the structural versatility of this compound allows for further modification and optimization. By altering substituents on the pyrazolopyridine core or modifying the ester group, chemists can explore a wide range of chemical space for discovering new bioactive molecules. Such modifications could lead to improved pharmacokinetic properties or enhanced selectivity for specific biological targets.

The environmental impact and safety profile of methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are also areas of interest for researchers. Assessments are currently underway to evaluate its biodegradability and potential toxicity to aquatic organisms. Understanding these aspects is crucial for ensuring responsible use and minimizing environmental risks associated with its production and application.

In conclusion, methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate represents a significant advancement in the field of organic chemistry with promising applications in drug discovery and materials science. Its unique structure and reactivity make it a valuable tool for researchers exploring novel chemical entities with therapeutic potential. Continued research into its properties and applications will undoubtedly contribute to further breakthroughs in these fields.

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